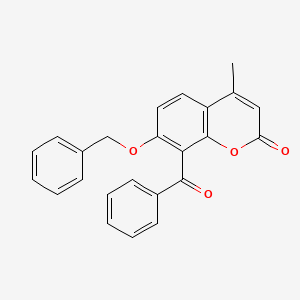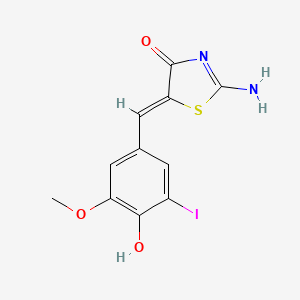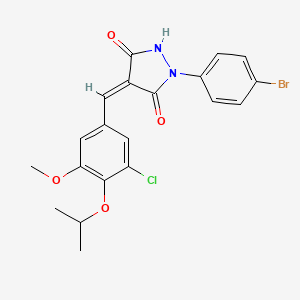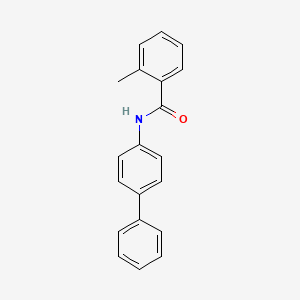![molecular formula C18H19IN2O2 B3740673 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide](/img/structure/B3740673.png)
4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide
説明
4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide, also known as DIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DIBA is a small molecule that has been shown to inhibit the activity of a class of enzymes known as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, neurological disorders, and inflammatory diseases.
作用機序
4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide inhibits the activity of HDACs by binding to the active site of the enzyme and preventing the deacetylation of histones. Histone acetylation is a key mechanism for regulating gene expression, and the inhibition of HDACs by 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide leads to the accumulation of acetylated histones and the upregulation of genes involved in various cellular processes.
Biochemical and Physiological Effects
4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of inflammation, and the promotion of neuroprotection. These effects are mediated by the upregulation of various genes involved in these processes, including tumor suppressor genes, pro-apoptotic genes, anti-inflammatory genes, and neuroprotective genes.
実験室実験の利点と制限
One of the main advantages of using 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide in lab experiments is its specificity for HDACs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. Furthermore, 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development. However, one limitation of using 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for the research on 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide and its potential applications in drug discovery and development. One area of focus is the development of more potent analogs of 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide that can achieve the desired effects at lower concentrations. Another area of focus is the identification of specific HDAC isoforms that are targeted by 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide, which may provide insights into the mechanisms underlying its biological effects. Finally, the development of 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide-based therapies for various diseases, including cancer, neurological disorders, and inflammatory diseases, is an important area of research that may lead to the development of new treatments for these conditions.
科学的研究の応用
4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide has been extensively studied for its potential applications in drug discovery and development. HDAC inhibitors, including 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide, have been shown to have anticancer activity by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines in immune cells. Furthermore, 4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide has been shown to have neuroprotective activity by promoting the survival of neurons and inhibiting the production of neurotoxic proteins in the brain.
特性
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-(3-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O2/c1-18(2,3)17(23)21-14-9-7-12(8-10-14)16(22)20-15-6-4-5-13(19)11-15/h4-11H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVWSPCHFISEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B3740592.png)

![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B3740619.png)
![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone](/img/structure/B3740624.png)


![3-bromo-4-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3740639.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide](/img/structure/B3740651.png)
![2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B3740659.png)

![ethyl 4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B3740677.png)
![2-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B3740685.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3740693.png)